Cdk9-IN-14: A Technical Guide to its Mechanism of Action
Cdk9-IN-14: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cdk9-IN-14, also known as MC180295, is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This document provides an in-depth technical overview of the mechanism of action of Cdk9-IN-14, compiling key quantitative data, detailed experimental methodologies, and visual representations of its biological activity. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.
Core Mechanism of Action
Cdk9-IN-14 is an ATP-competitive inhibitor of CDK9.[1] CDK9 is a critical component of the Positive Transcription Elongation Factor b (P-TEFb) complex, which also contains a cyclin partner, predominantly Cyclin T1. The primary function of the P-TEFb complex is to phosphorylate the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAP II). This phosphorylation event, specifically at Serine 2 (Ser2) of the heptapeptide repeats, is a crucial step in releasing RNAP II from promoter-proximal pausing, thereby enabling productive transcriptional elongation of many genes, including key proto-oncogenes like MYC and anti-apoptotic factors such as MCL-1.
By binding to the ATP pocket of CDK9, Cdk9-IN-14 prevents the phosphorylation of RNAP II. This leads to a stall in transcriptional elongation, resulting in the rapid depletion of short-lived mRNA transcripts of key survival genes in cancer cells. Consequently, this targeted inhibition of transcription induces cell cycle arrest and apoptosis in susceptible cancer cell lines.[1]
Furthermore, emerging evidence suggests that CDK9 inhibition can reactivate epigenetically silenced genes. This occurs through the dephosphorylation of the SWI/SNF chromatin remodeler BRG1, leading to the restoration of tumor suppressor gene expression.[1][2][3]
Quantitative Data
Biochemical Activity
The inhibitory activity of Cdk9-IN-14 (MC180295) has been quantified against a panel of cyclin-dependent kinases, demonstrating high potency and selectivity for CDK9.
| Kinase Target | IC50 (nM) |
| CDK9/cyclin T1 | 3 - 12 |
| CDK1/cyclin B | >1000 |
| CDK2/cyclin A | >1000 |
| CDK3/cyclin E | >1000 |
| CDK4/cyclin D1 | >1000 |
| CDK5/p25 | >1000 |
| CDK6/cyclin D3 | >1000 |
| CDK7/cyclin H/MAT1 | >1000 |
| CDK8/cyclin C | >1000 |
| CDK10/cyclin E1 | >1000 |
| CDK11/cyclin L2a | >1000 |
| CDK12/cyclin K | >1000 |
| CDK13/cyclin K | >1000 |
Data sourced from in vitro enzymatic assays.[2]
Cellular Activity
Cdk9-IN-14 has demonstrated potent anti-proliferative activity across a range of cancer cell lines, with a median IC50 of 171 nM in a panel of 46 cell lines.[2][3] Notably, it shows heightened potency in Acute Myeloid Leukemia (AML) cell lines, particularly those with MLL translocations.
| Cell Line | Cancer Type | IC50 (nM) |
| MV4-11 | Acute Myeloid Leukemia (AML) | 34 |
| MOLM-13 | Acute Myeloid Leukemia (AML) | <100 |
| THP-1 | Acute Myeloid Leukemia (AML) | <100 |
Data represents the concentration required to inhibit cell growth by 50%.[2]
In Vivo Efficacy
In a murine xenograft model of AML using MV4-11 cells, Cdk9-IN-14 demonstrated significant anti-tumor activity.
| Animal Model | Treatment | Tumor Growth Inhibition (TGI) |
| MV4-11 Xenograft (NSG mice) | 5 mg/kg, p.o., qd | 58% |
Signaling Pathways and Experimental Workflows
Cdk9-IN-14 Mechanism of Action Pathway
Caption: Cdk9-IN-14 inhibits the P-TEFb complex, blocking RNAPII phosphorylation and leading to apoptosis.
Biochemical Kinase Assay Workflow
Caption: Workflow for determining the IC50 of Cdk9-IN-14 in a biochemical kinase assay.
Experimental Protocols
In Vitro CDK9 Enzymatic Assay
This protocol is a representative method for determining the IC50 value of Cdk9-IN-14.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase substrate (e.g., a generic peptide substrate for CDKs)
-
ATP solution
-
Cdk9-IN-14 (in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well assay plates
-
Multichannel pipettes and a plate reader
Procedure:
-
Prepare a serial dilution of Cdk9-IN-14 in DMSO, followed by a further dilution in kinase assay buffer.
-
Add 2.5 µL of the diluted Cdk9-IN-14 or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the CDK9/Cyclin T1 enzyme and the peptide substrate in kinase assay buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well to a final concentration of 10 µM.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™).
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each concentration of Cdk9-IN-14 relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
MV4-11 Cellular Proliferation Assay
This protocol outlines a method to assess the anti-proliferative effect of Cdk9-IN-14 on the MV4-11 AML cell line.
Materials:
-
MV4-11 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Cdk9-IN-14 (in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom white plates
-
Humidified incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Seed MV4-11 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Prepare a serial dilution of Cdk9-IN-14 in culture medium.
-
Add 100 µL of the diluted Cdk9-IN-14 or medium with DMSO (vehicle control) to the respective wells.
-
Incubate the plate for 72 hours in a humidified incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent viability for each concentration of Cdk9-IN-14 relative to the vehicle control and determine the IC50 value.
In Vivo AML Xenograft Model
This protocol describes a representative in vivo efficacy study of Cdk9-IN-14.
Materials:
-
NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice (female, 6-8 weeks old)
-
MV4-11-luc cells (MV4-11 cells engineered to express luciferase)
-
Cdk9-IN-14 formulation for oral administration
-
Vehicle control for oral administration
-
Phosphate-buffered saline (PBS)
-
Bioluminescence imaging system
Procedure:
-
Inject 5 x 10^5 MV4-11-luc cells in 200 µL of PBS into the tail vein of each NSG mouse.[2]
-
Monitor tumor engraftment by bioluminescence imaging.
-
Once the tumor burden is established, randomize the mice into treatment and vehicle control groups.
-
Administer Cdk9-IN-14 (e.g., 5 mg/kg) or vehicle control orally once daily.
-
Monitor tumor growth regularly using bioluminescence imaging.
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and calculate the tumor growth inhibition (TGI) based on the difference in tumor burden between the treated and control groups.
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
References
- 1. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
